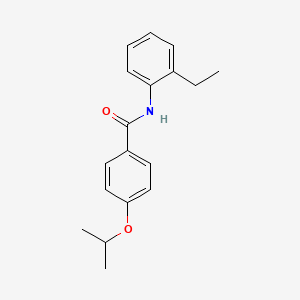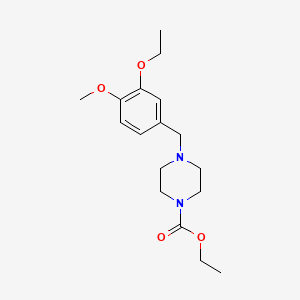![molecular formula C15H20N2O3 B5883090 ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a chemical compound that is commonly referred to as diethylcarbamazine (DEC). DEC is an anthelmintic drug that is used to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. In
Wirkmechanismus
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate works by paralyzing and killing the parasitic worms that cause lymphatic filariasis, river blindness, and loiasis. It does this by disrupting the metabolism of the worms, which ultimately leads to their death.
Biochemical and Physiological Effects
ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate affects the biochemical and physiological processes of the parasitic worms that it targets. It disrupts the metabolism of the worms, which leads to their death. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate also affects the immune system, causing an increase in the production of antibodies that can help fight off the parasitic infection.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential as an anthelmintic drug. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate does have some limitations for lab experiments. It can be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate. One area of research is the development of new and more effective anthelmintic drugs. Another area of research is the study of the immune system response to parasitic infections and the potential use of ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate as an immunomodulatory agent. Additionally, there is potential for ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate to be used in the treatment of other parasitic infections beyond lymphatic filariasis, river blindness, and loiasis. Further research is needed to explore these potential future directions.
Conclusion
In conclusion, ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a well-studied anthelmintic drug that has been extensively researched for its potential to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. Its mechanism of action involves disrupting the metabolism of the parasitic worms that it targets, ultimately leading to their death. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate, including the development of new and more effective anthelmintic drugs and the study of the immune system response to parasitic infections.
Synthesemethoden
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is synthesized by the reaction of piperazine and ethylene oxide, followed by the reaction of the resulting compound with p-chlorobenzoyl chloride. The resulting product is then reacted with ethyl alcohol to produce ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has been extensively studied for its potential as an anthelmintic drug. It is commonly used to treat lymphatic filariasis, a parasitic disease that affects millions of people worldwide. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has also been studied for its potential as a treatment for river blindness and loiasis.
Eigenschaften
IUPAC Name |
ethyl N-[4-(piperidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)16-13-8-6-12(7-9-13)14(18)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMSJIIHPKEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(piperidin-1-ylcarbonyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)



![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)

![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)